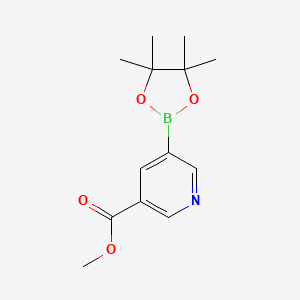
4-氟-3-(三氟甲氧基)苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Fluoro-3-(trifluoromethoxy)benzaldehyde” is an aromatic aldehyde . It has the empirical formula C8H4F4O2 and a molecular weight of 208.11 . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string representation of “4-Fluoro-3-(trifluoromethoxy)benzaldehyde” isFc1cc(C=O)ccc1OC(F)(F)F . The InChI representation is 1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H . Physical And Chemical Properties Analysis
“4-Fluoro-3-(trifluoromethoxy)benzaldehyde” is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
化学合成
“4-氟-3-(三氟甲氧基)苯甲醛”被用于化学合成 . 它可以作为合成各种有机化合物的构建单元。
三氟甲氧基化试剂
该化合物在开发新的三氟甲氧基化试剂方面起着重要作用 . 三氟甲氧基化是一种将三氟甲氧基引入分子的化学反应。这种反应对于合成各种化合物至关重要,特别是在制药和农用化学品行业。
药物研发
“4-氟-3-(三氟甲氧基)苯甲醛”独特的性质使其成为开发新型药物的宝贵化合物 . 三氟甲氧基可以增强药物的生物活性,提高其选择性,并降低其毒性。
农用化学品
与药物类似,三氟甲氧基还可以提高农用化学品的有效性 . 因此,“4-氟-3-(三氟甲氧基)苯甲醛”可用于合成新型农用化学品。
材料科学
三氟甲氧基可以改变材料的物理和化学性质 . 因此,“4-氟-3-(三氟甲氧基)苯甲醛”可用于开发具有所需性质的新材料。
生物化学研究
安全和危害
“4-Fluoro-3-(trifluoromethoxy)benzaldehyde” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s harmful if swallowed and hazardous to the aquatic environment with long-lasting effects . Safety measures include avoiding ingestion, skin and eye contact, and inhalation of dust/fume/gas/mist/vapors/spray .
生化分析
Biochemical Properties
4-Fluoro-3-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline . The compound’s fluorine atoms contribute to its reactivity, making it a valuable intermediate in organic synthesis.
Molecular Mechanism
The molecular mechanism of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and cellular function. The presence of fluorine atoms enhances the compound’s ability to form stable interactions with target biomolecules, making it a potent modulator of biochemical pathways .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and efficacy in biochemical reactions, making it an important factor in drug development and therapeutic applications .
属性
IUPAC Name |
4-fluoro-3-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOFJJTXLIWONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590685 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86256-48-6 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86256-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)










